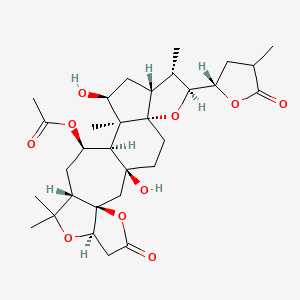

KadcoccilactoneH

Description

Kadcoccilactone H is a highly oxygenated, polycyclic tricarboxylic acid derivative with the molecular formula C₃₁H₄₄O₁₀ and a molecular weight of 600.68 g/mol . Its complex structure includes a hexacyclic framework (4,8,20-trioxahexacyclo[11.10.0.0³,⁷.0³,¹⁰.0¹⁴,²¹.0¹⁷,²¹]tricosane) with multiple stereocenters, acetylated hydroxyl groups, and a substituted tetramethyl-5-oxooxolane moiety . This compound belongs to the broader class of organic acids and derivatives, specifically tricarboxylic acids, which are known for diverse biological activities. However, specific biological data for Kadcoccilactone H remain underexplored in the provided evidence.

Properties

Molecular Formula |

C31H44O10 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[(1S,3R,7R,10S,12R,13R,14S,15S,17R,18S,19S,21S)-1,15-dihydroxy-9,9,14,18-tetramethyl-19-[(2S)-4-methyl-5-oxooxolan-2-yl]-5-oxo-4,8,20-trioxahexacyclo[11.10.0.03,7.03,10.014,21.017,21]tricosan-12-yl] acetate |

InChI |

InChI=1S/C31H44O10/c1-14-9-18(38-26(14)35)24-15(2)17-10-21(33)28(6)25-19(37-16(3)32)11-20-27(4,5)39-22-12-23(34)40-30(20,22)13-29(25,36)7-8-31(17,28)41-24/h14-15,17-22,24-25,33,36H,7-13H2,1-6H3/t14?,15-,17+,18-,19+,20-,21-,22+,24-,25-,28+,29-,30+,31-/m0/s1 |

InChI Key |

TYIFGMPLIUCLBI-BETLWCPMSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@]4([C@H]3[C@@H](C[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)OC(=O)C)O)O[C@@H]1[C@@H]7CC(C(=O)O7)C)C)O |

Canonical SMILES |

CC1CC(OC1=O)C2C(C3CC(C4(C3(O2)CCC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)OC(=O)C)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccilactoneH involves several steps, typically starting with the selection of appropriate precursor molecules. The synthetic routes often include:

Condensation Reactions: These reactions are used to form the core structure of KadcoccilactoneH.

Oxidation and Reduction: These steps are crucial for introducing specific functional groups.

Purification: Techniques such as chromatography are employed to purify the final product.

Industrial Production Methods

In an industrial setting, the production of KadcoccilactoneH is scaled up using optimized reaction conditions to ensure high yield and purity. Common methods include:

Batch Reactors: Used for controlled synthesis with precise monitoring of reaction parameters.

Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

KadcoccilactoneH undergoes various chemical reactions, including:

Oxidation: Converts specific functional groups to higher oxidation states.

Reduction: Reduces functional groups to lower oxidation states.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving KadcoccilactoneH typically use reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.

Scientific Research Applications

KadcoccilactoneH has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of KadcoccilactoneH involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Modulating Signaling Pathways: Affecting cellular communication and function.

Interacting with Cellular Structures: Altering the structure and function of cellular components.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Contrasts:

Structural Complexity: Kadcoccilactone H’s polycyclic framework contrasts sharply with the monocyclic, fluorine-substituted analogs.

Functionalization : The presence of multiple hydroxyl and acetate groups in Kadcoccilactone H may enhance solubility in polar solvents, whereas fluorinated analogs exhibit mixed solubility profiles due to competing hydrophobic (fluorine) and hydrophilic (carboxylic acid) groups .

Biological Implications : Fluorinated analogs are often used in medicinal chemistry for their resistance to enzymatic degradation, but Kadcoccilactone H’s lactone and tricarboxylic acid motifs suggest possible roles in chelation or enzyme inhibition, akin to other tricarboxylic acid derivatives like citric acid .

Research Findings and Limitations

- Fluorinated Analogs : Demonstrated utility in drug design for improved pharmacokinetics, though their safety profiles (e.g., skin/eye irritation) require careful evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.